molecular formula C22H40N2O7Si2 B3230679 3',5'-TIPS-5-Me-Uridine CAS No. 130983-87-8

3',5'-TIPS-5-Me-Uridine

Cat. No. B3230679
CAS RN: 130983-87-8
M. Wt: 500.7 g/mol
InChI Key: FXSUFWJWZYCZNU-ANTGDGSKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3’,5’-TIPS-5-Me-Uridine” is a modified form of uridine . Uridine is a glycosylated pyrimidine analog containing uracil attached to a ribose ring via a β-N 1-glycosidic bond . It is one of the five standard nucleosides which make up nucleic acids .


Synthesis Analysis

The synthesis of “3’,5’-TIPS-5-Me-Uridine” involves the use of 1,3-DICHLORO-1,1,3,3-TETRAISOPROPYLDISILOXANE and 5-Methyluridine . Uridine is widely produced in nature as uridine monophosphate (uridylate) by de novo synthesis by the decarboxylation of orotidylate .

Safety and Hazards

The safety data sheet for “3’,5’-TIPS-5-Me-Uridine” suggests that it should be handled with good industrial hygiene and safety practice . It should not be released into the environment .

properties

IUPAC Name

1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40N2O7Si2/c1-12(2)32(13(3)4)28-11-17-19(30-33(31-32,14(5)6)15(7)8)18(25)21(29-17)24-10-16(9)20(26)23-22(24)27/h10,12-15,17-19,21,25H,11H2,1-9H3,(H,23,26,27)/t17-,18-,19-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSUFWJWZYCZNU-ANTGDGSKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C3C(O2)CO[Si](O[Si](O3)(C(C)C)C(C)C)(C(C)C)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]3[C@H](O2)CO[Si](O[Si](O3)(C(C)C)C(C)C)(C(C)C)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N2O7Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',5'-TIPS-5-Me-Uridine
Reactant of Route 2
3',5'-TIPS-5-Me-Uridine
Reactant of Route 3
3',5'-TIPS-5-Me-Uridine
Reactant of Route 4
3',5'-TIPS-5-Me-Uridine
Reactant of Route 5
3',5'-TIPS-5-Me-Uridine
Reactant of Route 6
3',5'-TIPS-5-Me-Uridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.